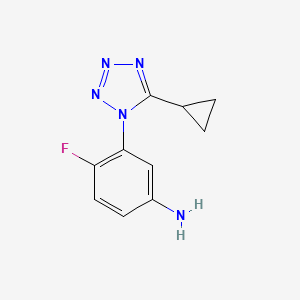
3-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)-4-fluoroaniline
Übersicht
Beschreibung
3-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)-4-fluoroaniline, also known as 5-CPT-4-F, is a novel synthetic compound with potential applications in a variety of scientific research fields. It is an organic compound that belongs to the class of tetrazoles, which are characterized by a ring structure containing four nitrogen atoms. 5-CPT-4-F has a wide range of potential applications due to its unique chemical structure and properties. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Docking Studies
A study involving the synthesis of a novel tetrazole incorporated quinoline analog, which shares a structural motif with the chemical of interest, focused on its characterization and in-vitro anti-inflammatory properties. The compound was characterized using various spectroscopic techniques, and its molecular structure was confirmed through single-crystal X-ray diffraction. This work highlights the potential of such compounds in the development of anti-inflammatory agents, supported by molecular docking studies that provide insights into their mechanism of action (Sureshkumar et al., 2017).
Energetic Properties and Thermal Stability
Research on the synthesis and energetic properties of fluorinated phenol derivatives, including a process involving fluorine/amine exchange, has been conducted. These compounds, related by their fluorine content and reactive potential, were evaluated for their thermal stability and sensitivity, indicating their potential applications in materials science, particularly in the development of new energetic materials (Klapötke et al., 2015).
Novel Cyclization Approaches
The nitrosation of arylated cyclopropanes, leading to the construction of heterocycles such as isoxazoles and isoxazolines, has been explored. This work demonstrates a pathway towards the synthesis of fluorine-containing heterocycles, showcasing the importance of fluorine atoms in modifying chemical and biological properties of compounds. Such methodologies are crucial for the development of novel pharmaceuticals and agrochemicals (Bondarenko et al., 2016).
Anticancer Research
A study on triphenylstannyl 4-((arylimino)methyl)benzoates, including compounds synthesized with aniline and p-fluoroaniline, revealed these compounds' potent anticancer properties. This research suggests the potential of fluorinated compounds in the development of selective cytotoxic agents that could induce apoptosis in cancer cells through the generation of reactive oxygen species, with minimal effects on normal cells (Basu Baul et al., 2017).
Insecticidal Activities
The synthesis and evaluation of 2-fluorophenyl-5-substituted cyclopropyl-1,3,4-oxadiazoles for their insecticidal activities against armyworms were investigated. This research showcases the potential application of fluorinated compounds in developing new agrochemicals to protect crops from pest infestations (Shi et al., 2000).
Eigenschaften
IUPAC Name |
3-(5-cyclopropyltetrazol-1-yl)-4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN5/c11-8-4-3-7(12)5-9(8)16-10(6-1-2-6)13-14-15-16/h3-6H,1-2,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWSJPKQDOQXFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=NN2C3=C(C=CC(=C3)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)-4-fluoroaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



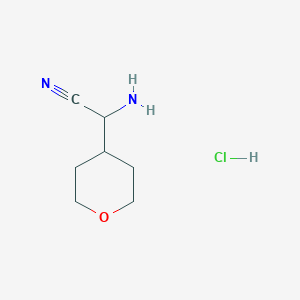
![tert-butyl N-{2-azabicyclo[2.2.1]heptan-7-yl}carbamate](/img/structure/B1525871.png)
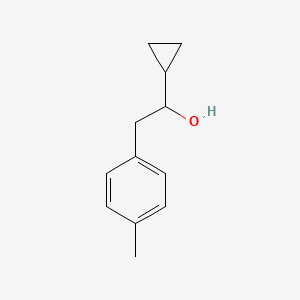
![1-[(1-Aminopropan-2-YL)oxy]-3-fluorobenzene](/img/structure/B1525874.png)
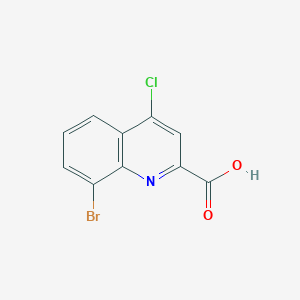
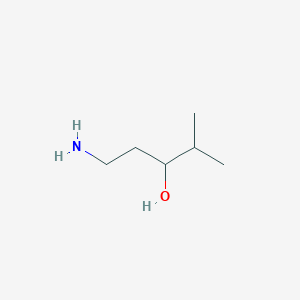
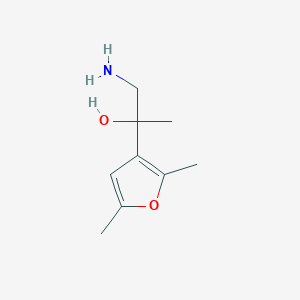
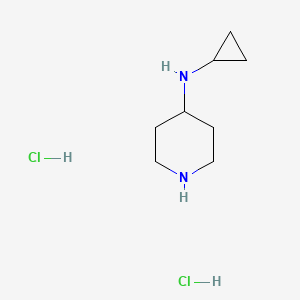
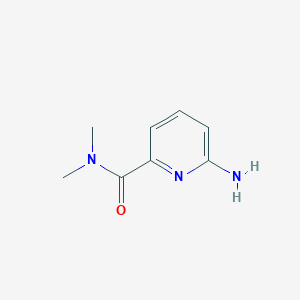
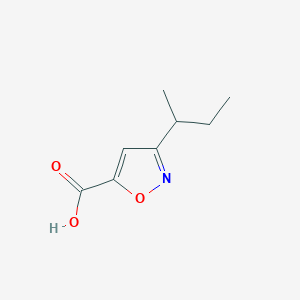
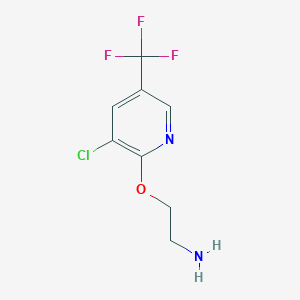
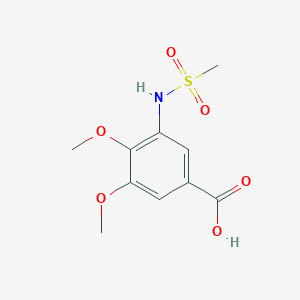
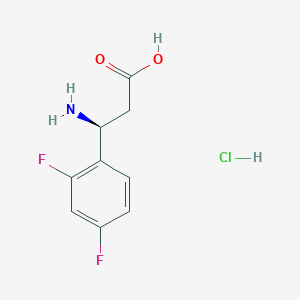
![8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-amine](/img/structure/B1525892.png)